Boc 4-乙酰基-2-氟苯胺

描述

Synthesis Analysis

The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Molecular Structure Analysis

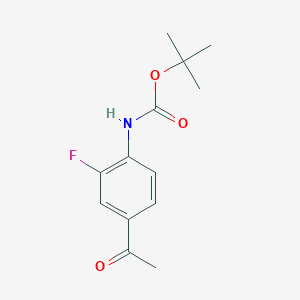

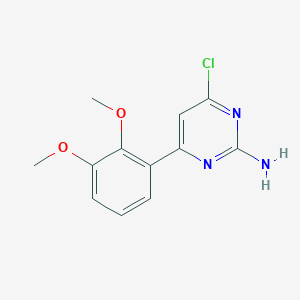

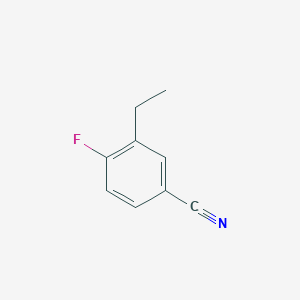

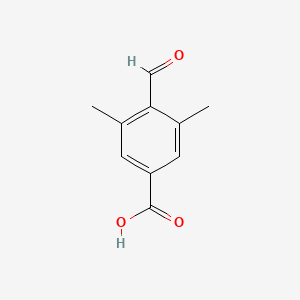

The molecular structure of Boc 4-Acetyl-2-fluoroaniline consists of a Boc group, an acetyl group, and a 2-fluoroaniline group. The Boc group provides stability to the molecule and protects the amino group during reactions .Chemical Reactions Analysis

The Boc group in Boc 4-Acetyl-2-fluoroaniline can be removed under certain conditions, such as by using oxalyl chloride in methanol . This deprotection strategy involves the electrophilic character of oxalyl chloride .科学研究应用

合成与结构研究

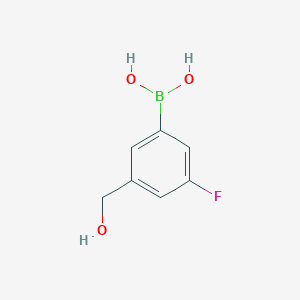

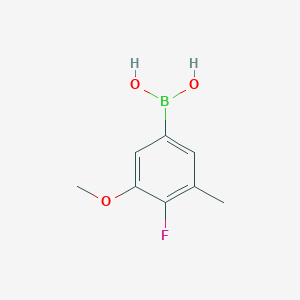

- 由4-溴-2-氟苯胺合成的氨基-3-氟苯硼酸用于构建在体液生理pH值下工作的葡萄糖传感材料。该衍生物在乙酰化或连接到丙烯酰胺水凝胶时,因其低硼酸pKa值和方便连接到聚合物的侧链胺而具有应用 (Das et al., 2003).

药物合成

- 在药物研究中,已合成(4S)-N-Boc-4-氟-l-脯氨酸甲酯等化合物,用于开发有效的二肽基肽酶IV抑制剂。这些抑制剂在糖尿病管理中具有应用 (Kim et al., 2008).

代谢研究

- 大鼠体内4-氟苯胺和4-氟乙酰苯胺代谢的研究导致了4-乙酰氨基酚(扑热息痛)及其代谢物的形成,该过程通过去氟和N-乙酰化进行。此类研究对于了解药物代谢和安全性至关重要 (Scarfe et al., 1999).

成像和传感应用

- 氟标记,例如6-[18F]氟美他拉明醇的情况,用于心脏肾上腺神经的定位成像剂,可以评估各种心脏病的神经损伤 (Mislankar et al., 1988).

阴离子结合研究

- 研究了与氟化物和氰化物离子反应的硼氢铵的阴离子结合特性。此类研究对开发水溶液中离子的选择性受体具有重要意义 (Hudnall & Gabbaï, 2007).

未来方向

作用机制

Target of Action

It’s worth noting that the compound contains a 2-fluoroaniline moiety, which has been reported to interact with lysozyme, an enzyme involved in the immune response .

Mode of Action

The 2-fluoroaniline component of the molecule is known to exert its effect through 4-hydroxylation . This process involves the addition of a hydroxyl group (-OH) to the molecule, which can alter its interactions with its target and potentially lead to changes in the target’s function .

Pharmacokinetics

It’s known that 2-fluoroaniline is efficiently metabolized, primarily by 4-hydroxylation, with subsequent sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours . These processes influence the bioavailability of the compound, determining how much of it reaches its target and how long it stays in the body .

Result of Action

2-fluoroaniline, a component of the compound, is known to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation

属性

IUPAC Name |

tert-butyl N-(4-acetyl-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBOHIZOLKWWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)